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molecular formula C10H8F3NO B8288949 2-(2-(Trifluoromethyl)phenyl)-3-hydroxypropanenitrile

2-(2-(Trifluoromethyl)phenyl)-3-hydroxypropanenitrile

Cat. No. B8288949
M. Wt: 215.17 g/mol
InChI Key: HUTJSBJZGNKMAU-UHFFFAOYSA-N
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Patent
US07622504B2

Procedure details

A 50 μL (0.33 mmol) sample of DBU was injected into a stirred solution of 2-(2-(trifluoromethyl)phenyl)ethanenitrile (0.995 g, 4.86 mmol) and formaldehyde (600 μL of 30%) in THF (3 mL), producing a mild exotherm. After 45 min, the mixture was acidified (3N HCl), diluted with water and extracted with ethyl acetate. The organic phase was water washed, dried (MgSO4) and stripped. The resulting colorless oil was flash chromatographed on silica gel (22 g) eluting with CH2Cl2 →40% ethyl acetate/CH2Cl2. Fractions containing only product (Rf 0.5 (silica gel, EtOAc:hexane=1:4)) were stripped to give 1.08 g (94% yield) of the desired alcohol.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.995 g
Type
reactant
Reaction Step Two
Quantity
600 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21]#[N:22].[CH2:25]=[O:26].Cl>C1COCC1.O>[F:12][C:13]([F:23])([F:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH2:25][OH:26])[C:21]#[N:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0.995 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC#N)(F)F
Step Three
Name
Quantity
600 μL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a mild exotherm
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (22 g)
WASH
Type
WASH
Details
eluting with CH2Cl2 →40% ethyl acetate/CH2Cl2
ADDITION
Type
ADDITION
Details
Fractions containing only product (Rf 0.5 (silica gel, EtOAc:hexane=1:4))

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C(C#N)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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